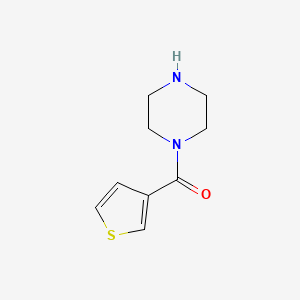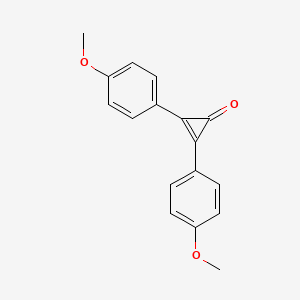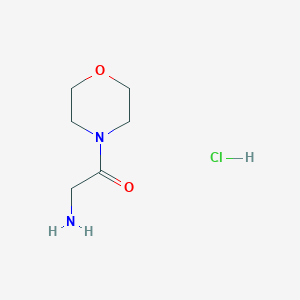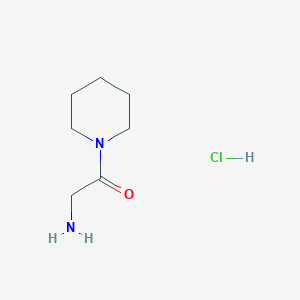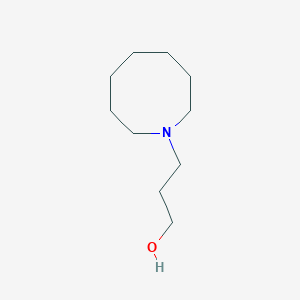
3-(Azocan-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(Azocan-1-yl)propan-1-ol" is not directly mentioned in the provided papers, but the papers do discuss various related organic compounds and their synthesis, properties, and applications. These compounds typically contain azole rings, azoxy groups, and are often synthesized through reactions involving amines, alcohols, and azides, which may provide insights into the chemistry of "3-(Azocan-1-yl)propan-1-ol" .
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation, Mannich reactions, and copper-catalyzed alkyne-azide cycloaddition. For example, trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones were transformed into 3-aryl-2-(ethylamino)propan-1-ols using LiAlH4, which suggests a method that could potentially be adapted for the synthesis of "3-(Azocan-1-yl)propan-1-ol" . Additionally, the synthesis of 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones via the Mannich reaction indicates the versatility of this method in creating complex organic molecules with multiple functional groups .
Molecular Structure Analysis
The molecular structures of the compounds studied are characterized using various techniques, including X-ray diffraction and DFT-based descriptors analysis. For instance, the structure of 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol was confirmed by X-ray diffraction . Theoretical investigations of molecular and electronic properties using DFT provide insights into the reactivity and stability of these compounds .
Chemical Reactions Analysis
The chemical reactions described in the papers involve the transformation of functional groups and the formation of complex structures. For example, the transformation of amino groups in aminofurazans to synthesize substituted furazans indicates the reactivity of nitrogen-containing compounds . The synthesis of cyclic ketals from 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol demonstrates the potential for creating bioactive molecules through strategic functional group manipulation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as thermal stability, density, and mesomorphic behavior, are important for their potential applications. The synthesized compounds exhibit acceptable densities and thermal stability, with decomposition onset temperatures ranging from 147-228 °C . The mesomorphic properties of copper complexes of 3,3'-(2-hydroxypropane-1,3-diyl)bis(azan-1-yl-1-ylidene)bis(2-(4-alkoxyphenyl)prop-1-en-1-ol) were characterized by DSC, POM, and powder X-ray diffraction, indicating their potential use in liquid crystal applications .
Applications De Recherche Scientifique
Antifungal Applications
Synthesis and Antifungal Evaluation : A study by Zambrano-Huerta et al. (2019) focused on synthesizing derivatives of propan-2-ol, including 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, and evaluating their antifungal properties. These compounds exhibited high activity against Candida spp. strains, surpassing conventional antifungal drugs like Fluconazole in efficacy (Zambrano-Huerta et al., 2019).
Synthesis of Isoxazoles and Dihydroisoxazoles : Research by Chevreuil et al. (2007) involved synthesizing new propan-2-ol derivatives with isoxazole and dihydroisoxazole structures. These compounds demonstrated promising antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2007).
Chemical Synthesis and Characterization
Synthesis of Tertiary Amines : Gao et al. (2007) synthesized tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for studying their inhibitive performance on carbon steel corrosion. These compounds formed a protective layer on the metal surface, demonstrating potential as anodic inhibitors (Gao et al., 2007).
Study of Azolylmethanes : Anderson et al. (1984) conducted structural studies on azolylmethanes, including triazol-1-yl propan-1-ol derivatives. The study provided insights into the crystal structures and solution conformations of these fungicidal compounds (Anderson et al., 1984).
Biological and Environmental Applications
Fluorescent Biomarkers Development : A study by Pelizaro et al. (2019) evaluated the toxic effects of certain triazoanilines synthesized from propan-2-ol derivatives. These compounds were explored for their potential as fluorescent biomarkers in biodiesel quality control, demonstrating low acute toxicity in various biological models (Pelizaro et al., 2019).
Photocatalytic Hydrogen Production : López-Tenllado et al. (2017) investigated the use of propan-2-ol as a sacrificial agent for hydrogen photocatalytic production on metal/TiO2 systems. The study highlighted the potential of propan-2-ol in enhancing hydrogen production rates (López-Tenllado et al., 2017).
Propriétés
IUPAC Name |
3-(azocan-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-10-6-9-11-7-4-2-1-3-5-8-11/h12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYLJRHPYHJWQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489029 |
Source


|
| Record name | 3-(Azocan-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azocan-1-yl)propan-1-ol | |
CAS RN |
5661-97-2 |
Source


|
| Record name | 3-(Azocan-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)
![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)
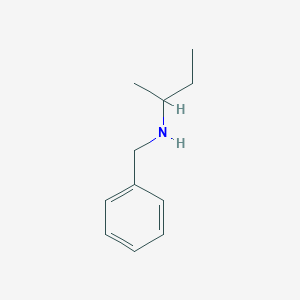
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)
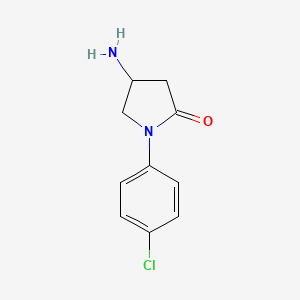
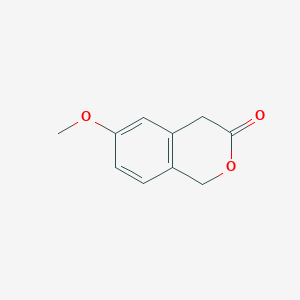
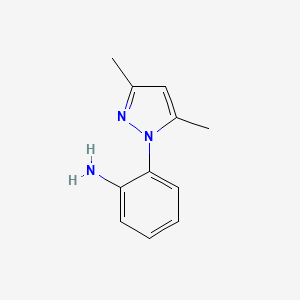
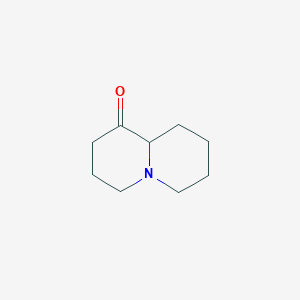
![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)
